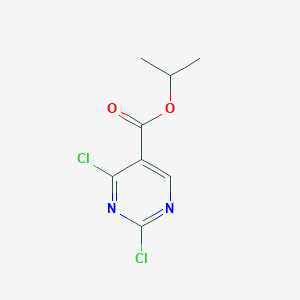

Isopropyl 2,4-dichloropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 2,4-dichloropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-11-8(10)12-6(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJUHXRUVTWBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopropyl 2,4-dichloropyrimidine-5-carboxylate chemical properties

An In-Depth Technical Guide to Isopropyl 2,4-dichloropyrimidine-5-carboxylate: Properties, Reactivity, and Applications

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemistry, and materials science. Its pyrimidine core, substituted with two reactive chlorine atoms at the C2 and C4 positions and an electron-withdrawing isopropyl ester at the C5 position, makes it a versatile and valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, discusses the mechanistic principles governing its reactivity—with a focus on regioselective nucleophilic aromatic substitution (SNAr)—and explores its applications as a key intermediate in the development of targeted therapeutics and other advanced materials.

Introduction

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including several approved pharmaceuticals. The strategic functionalization of this ring system allows for the precise modulation of a compound's physicochemical and pharmacological properties. This compound, hereafter referred to as I24DPC, emerges as a pivotal precursor in this context. The two chlorine atoms serve as excellent leaving groups, enabling sequential and regioselective displacement by a wide range of nucleophiles. The isopropyl ester group at the C5 position not only influences the electronic properties of the pyrimidine ring, thereby directing the regiochemical outcome of substitution reactions, but also offers a handle for further chemical modification. This unique combination of features provides a robust platform for generating libraries of novel compounds for drug discovery and other applications.

Physicochemical and Spectroscopic Properties

The fundamental chemical and physical properties of I24DPC are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 69312-43-2 | [1] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 235.07 g/mol | [1][2] |

| Appearance | Solid, typically a white to light yellow powder or crystal | [3][4] |

| IUPAC Name | propan-2-yl 2,4-dichloropyrimidine-5-carboxylate | [2] |

| Computed XLogP3 | 2.8 | [2] |

| Storage Conditions | Store in a freezer (-20°C) under an inert atmosphere | [1] |

Synthesis and Purification

I24DPC is typically synthesized via the esterification of its corresponding carboxylic acid precursor. This process involves a standard acid-catalyzed reaction with isopropanol.

Proposed Synthetic Workflow

Caption: Synthetic route from carboxylic acid to I24DPC.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 2,4-dichloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous isopropanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude I24DPC by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system to afford the final product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of I24DPC is dominated by the high reactivity of its C2 and C4 positions toward Nucleophilic Aromatic Substitution (SNAr) .

Regioselectivity of SNAr Reactions

The pyrimidine ring is an electron-deficient heterocycle, which facilitates nucleophilic attack. The two ring nitrogens exert a strong electron-withdrawing effect, particularly at the C2, C4, and C6 positions. In 2,4-dichloropyrimidines, this makes both chlorine atoms susceptible to displacement.

A critical factor governing regioselectivity is the nature of the substituent at the C5 position. The isopropyl carboxylate group in I24DPC is strongly electron-withdrawing. This property significantly enhances the electrophilicity of the adjacent C4 position over the C2 position. Consequently, the SNAr reaction of I24DPC with most nucleophiles (e.g., primary and secondary amines, thiols, alkoxides) proceeds with high selectivity at the C4 position.[7] The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.

Caption: Mechanism of C4-selective SNAr reaction on I24DPC.

While C4 substitution is predominant, it has been reported that certain nucleophiles, such as tertiary amines, can reverse this selectivity and favor substitution at the C2 position under specific conditions.[7] This provides an orthogonal strategy for functionalizing the pyrimidine core.

Applications in Synthesis

I24DPC is not an end product but a crucial intermediate for building more complex molecules with desired biological or material properties.

Scaffold for Drug Discovery

The predictable, sequential functionalization of I24DPC makes it an ideal scaffold for medicinal chemistry programs. The first nucleophilic substitution occurs selectively at C4. The remaining chlorine at C2 is less reactive but can be displaced under more forcing conditions (e.g., higher temperatures), allowing for the introduction of a second, different nucleophile. This stepwise approach is a powerful tool for generating molecular diversity. For instance, the closely related ethyl ester has been used to synthesize pyrimidine-5-carboxamide derivatives that act as potent tyrosine kinase inhibitors, a class of drugs widely used in oncology.[8]

Sources

- 1. 69312-43-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C8H8Cl2N2O2 | CID 57593543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ISOPROPANYL 2,4-DICHLOROPYRIMIDINE-5-CARBOXYLATE [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate | lookchem [lookchem.com]

- 6. ethyl 2,4-dichloropyrimidine-5-carboxylate| CAS No:51940-64-8|ZaiQi Bio-Tech [chemzq.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Isopropyl 2,4-dichloropyrimidine-5-carboxylate CAS 69312-43-2

An In-depth Technical Guide to Isopropyl 2,4-dichloropyrimidine-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 69312-43-2), a key heterocyclic intermediate in modern medicinal and agricultural chemistry. We will explore its fundamental physicochemical properties, outline robust synthetic pathways, delve into its characteristic chemical reactivity with a focus on regioselective substitutions, and discuss its applications in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who utilize functionalized pyrimidines as foundational scaffolds in their synthetic endeavors.

Core Characteristics and Physicochemical Properties

This compound is a functionalized pyrimidine derivative featuring two reactive chlorine atoms, which serve as versatile synthetic handles. The presence of the isopropyl ester at the C5 position modulates the electronic properties of the ring and influences the regioselectivity of subsequent reactions.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 69312-43-2 | [1][2][3] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][4][5] |

| Molecular Weight | 235.07 g/mol | [1][4] |

| Appearance | White to yellow solid | [1][6] |

| Boiling Point | 317.8 ± 22.0 °C (Predicted) | [1][6] |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | -4.42 ± 0.29 (Predicted) | [1][7] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | [1][3][7] |

| Purity | Typically ≥98% | [3][5] |

While specific, experimentally-derived spectroscopic data for this exact isopropyl ester is not widely published, analysis can be inferred from its constituent functional groups and related structures like its ethyl ester analog.[8] In an ¹H NMR spectrum, one would expect to see signals corresponding to the isopropyl methine proton (a septet) and the two methyl groups (a doublet), along with a singlet for the C6 proton on the pyrimidine ring. The ¹³C NMR would show distinct signals for the carbonyl carbon, the pyrimidine ring carbons (with C2 and C4 being significantly downfield due to the attached chlorines), and the isopropyl carbons.[9] Mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms.[10]

Synthesis Methodologies

The synthesis of this compound typically involves a two-step process: the formation of the pyrimidine ring followed by chlorination. A common and efficient route starts from readily available precursors and culminates in the target molecule. The causality behind this choice is the robust nature of pyrimidine ring formation from 1,3-dicarbonyl compounds and the high-yielding conversion of the resulting dihydroxy-pyrimidine (a uracil derivative) to the dichloro-analogue using standard chlorinating agents.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis from Uracil-5-carboxylic acid

This protocol is a representative procedure based on established methods for synthesizing analogous 2,4-dichloropyrimidine esters.[11][12][13][14]

Part A: Esterification of Uracil-5-carboxylic acid

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Uracil-5-carboxylic acid (1.0 eq).

-

Reagents: Add an excess of isopropanol to act as both solvent and reactant, followed by a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Isolation: Remove the excess isopropanol under reduced pressure. The resulting solid, Isopropyl uracil-5-carboxylate, can be collected by filtration, washed with cold water, and dried. Purity is typically sufficient for the next step without further purification.

Part B: Chlorination to this compound

-

Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with the Isopropyl uracil-5-carboxylate from Part A (1.0 eq).

-

Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A tertiary amine base like N,N-dimethylaniline or N,N-diisopropylethylamine (1.0-1.2 eq) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC or HPLC for the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

-

Isolation: The product will precipitate as a solid. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final white to yellow solid product.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed cross-coupling reactions.[15]

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The reactivity of the chloro-substituents generally follows the order C4 > C2.[16] This preference is attributed to the greater ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4.

However, this regioselectivity is not absolute and can be influenced by several factors:

-

Nucleophile: Sterically hindered nucleophiles may favor attack at the less hindered C2 position.

-

Substituents: Electron-donating groups on the ring can alter the electronic distribution, sometimes favoring C2 substitution.[17]

-

Reaction Conditions: The use of Lewis acids can sometimes reverse selectivity by coordinating to the ring nitrogens.[18]

This differential reactivity is a powerful tool, allowing for the sequential and regioselective introduction of different nucleophiles to build molecular complexity. A primary amine, for instance, will typically displace the C4-chloro first, leaving the C2-chloro available for a subsequent, different substitution or a cross-coupling reaction.

Caption: Regioselectivity of SₙAr reactions on the dichloropyrimidine core.

Experimental Protocol: Regioselective Amination at C4

-

Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Add a primary or secondary amine (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The choice of temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC.

-

Workup: Once the starting material is consumed, dilute the reaction mixture with water.

-

Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude product, Isopropyl 2-chloro-4-(amino)pyrimidine-5-carboxylate, can be purified by silica gel column chromatography to yield the highly pure, regioselective product.

Role in Drug Discovery and Agrochemicals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including anticancer and antiviral agents.[15][19] this compound serves as a high-value intermediate for several key reasons:

-

Scaffold for Library Synthesis: The ability to perform sequential, regioselective substitutions at the C2 and C4 positions allows for the rapid generation of diverse compound libraries. This is crucial in early-stage drug discovery for structure-activity relationship (SAR) studies.

-

Bioisosteric Replacement: The pyrimidine core can act as a bioisostere for other aromatic or heteroaromatic rings, enabling chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.

-

Versatile Intermediate: Beyond SₙAr, the remaining chlorine (typically at C2) can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), further expanding the accessible chemical space.[16][19]

This versatility makes it a critical building block in the synthesis of pharmaceuticals, agrochemicals (like herbicides and fungicides), and dyestuffs.[6][20][21]

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, proper safety precautions are mandatory when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [22][23][24] |

| H319 | Causes serious eye irritation | [22][23][24] |

| H335 | May cause respiratory irritation | [22][23][24] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[22][23]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22][25] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22][26]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances. For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[1][3]

-

Spills: In case of a spill, use appropriate personal protective equipment. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[25]

References

- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Home Sunshine Pharma. (n.d.). Isopropanyl 2,4-dichloropyriMidine-5-carboxylate CAS 69312-43-2.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025). isopropanyl 2,4-dichloropyriMidine-5-carboxylate | 69312-43-2.

- Guidechem. (n.d.). isopropanyl 2,4-dichloropyriMidine-5-carboxylate 69312-43-2.

- National Institutes of Health (NIH). (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.

- Home Sunshine Pharma. (n.d.). Isopropanyl 2, 4-dichloropyriMidine-5-carboxylate CAS 69312-43-2.

- A Chemtek. (n.d.). Isopropanyl 2,4-dichloropyrimidine-5-carboxylate | 69312-43-2.

- CymitQuimica. (n.d.). ISOPROPANYL 2,4-DICHLOROPYRIMIDINE-5-CARBOXYLATE.

- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

- ChemSynthesis. (2025). ethyl 2,4-dichloro-5-pyrimidinecarboxylate.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate.

- Chem-Impex. (n.d.). Ethyl 2,4-Dichloropyrimidine-5-carboxylate.

- Google Patents. (n.d.). CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

- University of Wisconsin - Madison. (2020). NMR Spectroscopy.

- lookchem. (n.d.). Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate.

- Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%.

- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Isopropanyl 2,4-dichloropyriMidine-5-carboxylate CAS 69312-43-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. isopropanyl 2,4-dichloropyriMidine-5-carboxylate | 69312-43-2 [chemicalbook.com]

- 3. achemtek.com [achemtek.com]

- 4. This compound | C8H8Cl2N2O2 | CID 57593543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ISOPROPANYL 2,4-DICHLOROPYRIMIDINE-5-CARBOXYLATE [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. spectrabase.com [spectrabase.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]

- 14. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 18. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. chemimpex.com [chemimpex.com]

- 21. lookchem.com [lookchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. fishersci.se [fishersci.se]

- 24. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 26. fishersci.com [fishersci.com]

Isopropyl 2,4-dichloropyrimidine-5-carboxylate structure

An In-Depth Technical Guide to Isopropyl 2,4-dichloropyrimidine-5-carboxylate: Structure, Reactivity, and Application in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its di-halogenated pyrimidine core, featuring chlorine atoms at the C2 and C4 positions, offers differential reactivity that enables sequential and regioselective functionalization. This guide provides a comprehensive technical overview of the compound's structure, physicochemical properties, and core reactivity. We delve into the mechanistic principles and practical execution of key synthetic transformations, including Suzuki-Miyaura and Sonogashira cross-coupling reactions. Furthermore, this document highlights the compound's strategic importance as a versatile scaffold in the synthesis of targeted therapeutics, particularly protein kinase inhibitors, which are at the forefront of oncology and immunology research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Physicochemical Properties and Structure

This compound is a crystalline solid at room temperature. The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] The strategic placement of two chlorine atoms and an isopropyl ester group makes it a highly valuable and versatile intermediate in organic synthesis.

The IUPAC name for the compound is propan-2-yl 2,4-dichloropyrimidine-5-carboxylate.[2] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 69312-43-2 | |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2] |

| Molecular Weight | 235.07 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 36-38 °C (for the related ethyl ester) | [4] |

| Boiling Point | ~207 °C (for 2,4-dichloropyrimidine) | [3] |

| Solubility | Soluble in common organic solvents | [3] |

The structure, with standard IUPAC numbering, is shown below. The chlorine atoms at the C2 and C4 positions are the primary sites of reactivity.

Caption: Chemical structure of this compound.

Chemical Reactivity and Regioselectivity

The synthetic utility of this compound stems from the differential reactivity of the two chlorine atoms. The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SₙAr) and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[5]

Causality of Regioselectivity: The reactivity of the halogen positions on the pyrimidine ring generally follows the order C4 > C2.[5][6] This regioselectivity is governed by electronic effects. The C4 position is situated para to one ring nitrogen and ortho to the other, making it more electron-deficient and thus a more favorable site for both nucleophilic attack and oxidative addition of Pd(0) catalysts compared to the C2 position, which is flanked by both nitrogen atoms.[6] This intrinsic reactivity difference is crucial for synthetic planning, as it allows for the sequential and controlled introduction of different substituents.

Caption: Logical relationship of reactivity at C2 and C4 positions.

While the C4 position is inherently more reactive, recent advances have demonstrated that C2-selective couplings can be achieved. This is typically accomplished by using specialized palladium catalysts supported by bulky N-heterocyclic carbene (NHC) ligands, which can invert the conventional site selectivity.[7][8] This development has significantly expanded the synthetic possibilities, enabling more flexible and diversity-oriented synthesis strategies.[7]

Key Transformations: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C bond formation and are widely applied to functionalize the dichloropyrimidine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups using boronic acids or esters.[9][10] The reaction exhibits high functional group tolerance and typically proceeds with excellent regioselectivity at the C4 position.[6][11]

Mechanistic Insight: The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond. This is the rate-determining step and is favored at the more electron-deficient C4 position.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[10]

The choice of catalyst, base, and solvent is critical for achieving high yields.[11] Systems like Pd(PPh₃)₄ with K₂CO₃ in a 1,4-dioxane/water mixture are commonly employed.[6] The use of microwave irradiation can dramatically shorten reaction times from hours to minutes.[6]

Caption: Experimental workflow for a typical C4-selective Suzuki coupling.

Experimental Protocol: C4-Selective Suzuki Coupling

-

To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (3.0 mmol).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).

-

Evacuate and backfill the vial with argon three times.

-

Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).

-

Seal the vial and place it in a microwave reactor. Irradiate at 100°C for 15 minutes.[6]

-

After cooling, dilute the reaction mixture with ethyl acetate (EtOAc) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine ring and a terminal alkyne.[12][13] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., diisopropylamine or triethylamine).[14][15]

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.[12]

-

Palladium Cycle: Similar to the Suzuki reaction, it involves oxidative addition of Pd(0) to the C4-Cl bond, followed by transmetalation and reductive elimination.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the palladium complex.[12]

This reaction is highly valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as key structural elements in target molecules.

Experimental Protocol: General Procedure for C4-Selective Sonogashira Coupling

-

To a flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and a copper co-catalyst (e.g., CuI, 0.025 eq).[14]

-

Evacuate and backfill the flask with argon.

-

Add a suitable solvent such as THF (5 mL) and an amine base (e.g., diisopropylamine, 7.0 eq).[14]

-

Add the terminal alkyne (1.1 eq) and stir the reaction at room temperature for 3-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl, then brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the residue by flash column chromatography to yield the C4-alkynylated product.

Application as a Scaffold in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a cornerstone of modern drug discovery, particularly in the development of protein kinase inhibitors.[1][16][17] Many FDA-approved drugs for cancer feature a 2,4-disubstituted pyrimidine core, which acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site.[8][18]

This compound is an ideal starting material for building libraries of potential kinase inhibitors due to its predictable, sequential reactivity. A common synthetic strategy is outlined below.

Caption: General synthetic route for kinase inhibitors from the title compound.

Logic of the Synthetic Pathway:

-

C4 Functionalization: The more reactive C4-chloro group is typically displaced first, often via an SₙAr reaction with a primary or secondary amine (R¹-NH₂). This amine often serves as the key hinge-binding element.[5]

-

C2 Functionalization: The remaining C2-chloro group is then substituted, commonly through a Suzuki or other cross-coupling reaction, to introduce a second diversity element (R²) that can occupy other pockets in the ATP-binding site.[11]

-

C5-Ester Modification: Finally, the isopropyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines (R³-NH₂) using standard peptide coupling reagents (e.g., HATU, HBTU) to introduce a third point of diversity, often targeting the solvent-exposed region of the kinase.

This modular and reliable approach allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties against specific kinase targets like ALK, EGFR, and VEGFR.[8][19]

Conclusion

This compound is a high-value, versatile chemical intermediate with a well-defined reactivity profile. The predictable regioselectivity of its C4 and C2 positions enables controlled, sequential functionalization through robust and scalable reactions like Suzuki and Sonogashira couplings. This makes it an indispensable tool for medicinal chemists, particularly in the rational design and synthesis of 2,4,5-trisubstituted pyrimidine scaffolds for targeted therapies. As the demand for novel kinase inhibitors and other complex small molecules continues to grow, the strategic application of this building block will undoubtedly remain a key enabler of innovation in drug discovery.

References

- Rani, P., & Srivastava, V. K. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

-

Karan, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(15), 4437. [Link]

-

Wallace, J. M., & Slaff, A. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(41), 5494-5496. [Link]

-

Gontla, R., & Thadkapally, S. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(10), 1210. [Link]

-

SIELC Technologies. (2018). 2-Propenamide, N-(ethoxymethyl)-. [Link]

-

Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

- Norman, J. P., et al. (2021). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of Organic Chemistry, 86(1), 108-120.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. (n.d.). N-(Ethoxymethyl)-2-propenamide. American Chemical Society. [Link]

- Kumar, V., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Chemical Biology Letters, 11(3).

- El-Sayed, W. A., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(13), 116-127.

-

Sun, T. Y., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4493-4495. [Link]

- Rashdan, H. R. M., & Hassan, A. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384.

-

J-GLOBAL. (n.d.). N-(Ethoxymethyl)acrylamide. Japan Science and Technology Agency. [Link]

-

EPA. (1980). Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement II. [Link]

-

PubChem. (n.d.). N-(ethoxymethyl)acrylamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of.... [Link]

-

Neufeldt, S. R. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. [Link]

- Thomas, K. R. J., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(21), 3683-3686.

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link]

- BenchChem. (2025). Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors.

-

PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

LookChem. (n.d.). Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wang, F., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 837-853. [Link]

-

European Patent Office. (1998). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. [Link]

-

Al-Warhi, T., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine.

-

Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

-

ChemWhat. (n.d.). ethyl 2,4-dichloropyrimidine-5-carboxylate CAS#: 51940-64-8. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. This compound | C8H8Cl2N2O2 | CID 57593543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. srinichem.com [srinichem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Isopropyl 2,4-dichloropyrimidine-5-carboxylate

Executive Summary

Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyrimidine core with two reactive chlorine atoms and an isopropyl ester, makes it a versatile synthetic intermediate. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential, selective functionalization, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis and purification, methods for its analytical characterization, and a discussion of its core reactivity and applications in modern drug discovery.

Physicochemical Properties and Structural Analysis

The fundamental characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application in a research and development setting. The molecule's identity is defined by its precise molecular weight, formula, and registered CAS number.

| Property | Value | Source |

| Molecular Weight | 235.06 g/mol | [1] |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [1][2] |

| CAS Number | 69312-43-2 | [2] |

| IUPAC Name | propan-2-yl 2,4-dichloropyrimidine-5-carboxylate | [1] |

| Canonical SMILES | CC(C)OC(=O)C1=CN=C(N=C1Cl)Cl | [1] |

| Appearance | White to off-white powder/solid | Inferred from similar compounds |

| Storage | Store in freezer (-20°C) under an inert atmosphere | [2] |

The structure consists of a central pyrimidine ring, which is an aromatic diazine. The key features for a synthetic chemist are the two chloro-substituents at positions 2 and 4, which are electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr). The isopropyl carboxylate group at the 5-position acts as an electron-withdrawing group, further enhancing the reactivity of the chloro-substituents.

Synthesis and Purification Strategy

The most direct and common method for preparing this compound is through the esterification of its corresponding carboxylic acid precursor, 2,4-Dichloropyrimidine-5-carboxylic acid[3]. This reaction is typically performed under acidic conditions, following the principles of Fischer esterification.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure and should be adapted and performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Dichloropyrimidine-5-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous isopropanol (10-15 mL per gram of starting material) to the flask. The carboxylic acid may not fully dissolve initially.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise. The addition is exothermic.

-

Causality Note: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of isopropanol.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Work-up (Quenching): After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic catalyst and any unreacted carboxylic acid. Perform this step cautiously due to CO₂ evolution.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

-

Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 5% to 20%). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals:

-

A singlet around δ 9.0 ppm corresponding to the lone proton on the pyrimidine ring (H6).

-

A septet around δ 5.3 ppm corresponding to the methine proton (-CH) of the isopropyl group.

-

A doublet around δ 1.4 ppm corresponding to the six equivalent methyl protons (-CH₃) of the isopropyl group.

-

-

Mass Spectrometry (ESI+): The mass spectrum provides the most direct confirmation of the molecular weight. A key validation feature is the isotopic pattern of the molecular ion peak [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic pattern of peaks will be observed (M, M+2, M+4) with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A standard method would involve a C18 column with a gradient elution of acetonitrile in water (both containing 0.1% TFA). The purity is determined by the area percentage of the main product peak at a specific wavelength (e.g., 254 nm).

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the C-Cl bonds towards nucleophiles.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This difference is attributed to the greater ability of the adjacent nitrogen at N3 to stabilize the negative charge of the Meisenheimer intermediate formed during the C4 substitution. This regioselectivity is a powerful tool for synthetic chemists.

For example, reacting the compound with a primary amine (R-NH₂) under mild conditions (e.g., in the presence of a non-nucleophilic base like diisopropylethylamine) will preferentially yield the C4-substituted product[4].

Caption: Regioselective substitution at the C4 position.

Application as a Pharmaceutical Scaffold

This compound is not an end-product but a critical building block. Its ability to undergo sequential substitutions at C4 and then C2 allows for the creation of diverse libraries of disubstituted pyrimidines. These scaffolds are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies[4]. The ester group can also be hydrolyzed to the carboxylic acid or converted to an amide to introduce another point of diversity. The ethyl ester analog is a known intermediate for pharmaceuticals, agrochemicals, and dyestuffs, highlighting the broad utility of this chemical class[5][6].

Conclusion

This compound is a high-value synthetic intermediate defined by its molecular weight of 235.06 g/mol and its regioselectively reactive chlorine substituents. Its straightforward synthesis from the corresponding carboxylic acid and its versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. The robust analytical methods available for its characterization ensure that it can be reliably produced and utilized in complex, multi-step synthetic campaigns, paving the way for the discovery of novel chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2,4-dichloropyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 51940-64-8, ethyl 2,4-dichloropyrimidine-5-carboxylate. [Link]

-

Jigs Chemical. CAS No. 51940-64-8 Ethyl 2,4-dichloropyrimidine-5-carboxylate. [Link]

-

ZaiQi Bio-Tech. ethyl 2,4-dichloropyrimidine-5-carboxylate | CAS No:51940-64-8. [Link]

-

European Patent Office. (1998). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES (EP 1054004 A1). [Link]

Sources

- 1. This compound | C8H8Cl2N2O2 | CID 57593543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 69312-43-2|this compound|BLD Pharm [bldpharm.com]

- 3. 37131-89-8|2,4-Dichloropyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. lookchem.com [lookchem.com]

- 6. H64788.03 [thermofisher.com]

An In-depth Technical Guide to the Solubility Profile of Isopropyl 2,4-dichloropyrimidine-5-carboxylate

Executive Summary: Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a key heterocyclic building block utilized in the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and, in a pharmaceutical context, for formulation and drug delivery. This guide provides a comprehensive analysis of the compound's physicochemical properties, a detailed multi-solvent solubility profile, and validated experimental protocols for its empirical determination. By integrating theoretical predictions with practical, field-proven methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals working with this versatile intermediate.

Introduction: The Critical Role of a Solubility Profile

This compound belongs to the dichloropyrimidine class of compounds, which are pivotal intermediates in organic synthesis.[1][2] The reactive chlorine atoms at the C2 and C4 positions are amenable to regioselective nucleophilic substitution, making this scaffold a versatile starting point for creating diverse molecular libraries.[3][4][5] Specifically, these intermediates are instrumental in the synthesis of medicinally important molecules like kinase inhibitors and various 4-aryl-5-pyrimidinylimidazoles.[1][3][5]

The success of any chemical process, from laboratory-scale synthesis to industrial manufacturing and pharmaceutical formulation, is fundamentally governed by the solubility of its components. For a process chemist, selecting an appropriate solvent system is critical for achieving optimal reaction kinetics, managing exotherms, and ensuring a high-purity product through crystallization. For a formulation scientist, poor aqueous solubility can be a major impediment to achieving desired bioavailability for an active pharmaceutical ingredient (API). Therefore, a well-characterized solubility profile is not merely academic; it is a cornerstone of efficient, scalable, and effective chemical and pharmaceutical development.

Foundational Physicochemical Properties

The solubility of a compound is a direct consequence of its inherent physicochemical characteristics. An analysis of these properties provides the theoretical framework for predicting its behavior in various solvent systems.

The properties for this compound (CAS: 69312-43-2) are summarized below.[6]

| Property | Value | Significance in Solubility |

| Molecular Weight | 235.06 g/mol | Influences dissolution rate and diffusion. |

| Calculated logP (XLogP3) | 2.8 | Indicates a predominantly lipophilic (hydrophobic) nature, suggesting preferential solubility in non-polar organic solvents over water.[6] |

| Polar Surface Area (PSA) | 52.1 Ų | A moderate PSA suggests the molecule has polar regions (ester, nitrogen atoms) that can interact with polar solvents, but the overall lipophilicity from the hydrocarbon and chlorinated backbone dominates. |

| Hydrogen Bond Donors | 0 | The absence of donor groups (like -OH or -NH) limits its ability to form strong hydrogen bonds with protic solvents, predicting lower solubility in solvents like water or methanol compared to aprotic solvents of similar polarity.[6] |

| Hydrogen Bond Acceptors | 4 | The presence of four acceptor sites (2 pyrimidine nitrogens, 2 ester oxygens) allows for interaction with protic solvents, contributing to moderate solubility in alcohols.[6] |

| Physical Appearance | White to off-white solid | Inferred from close structural analogs like Ethyl 2,4-dichloropyrimidine-5-carboxylate, which is described as a white powder or crystal.[7][8] |

Expert Insight: The calculated logP of 2.8 is the most telling predictor. Values greater than 2 typically signal potential challenges with aqueous solubility. However, the four hydrogen bond acceptors provide sites for interaction that prevent the molecule from being entirely insoluble in moderately polar or protic systems. This duality is key to understanding its complete profile.

Comprehensive Solubility Profile: Aqueous and Organic Systems

Based on the foundational properties, we can construct a detailed predictive solubility profile.

Aqueous Solubility

The low hydrogen bond donating capacity and a logP of 2.8 strongly indicate that low aqueous solubility is expected . The structural analog, Ethyl 2,4-dichloropyrimidine-5-carboxylate, is described as "slightly soluble in water".[7][9]

Effect of pH: The pyrimidine ring contains two nitrogen atoms which are weakly basic. At a sufficiently low pH (typically pH < 2), protonation of these nitrogens could occur, forming a cationic species and thereby increasing aqueous solubility. However, the pKa of similar pyrimidine structures is very low, meaning a significant increase in solubility would only be observed under highly acidic conditions. Conversely, at high pH, the ester group is susceptible to hydrolysis, a chemical stability issue rather than a solubility enhancement. For most practical applications (pH 2-8), the compound will remain in its neutral, sparingly soluble form.

Organic Solvent Solubility

The principle of "like dissolves like" provides a robust framework for predicting solubility in organic media. The molecule's moderate polarity and lipophilic character define its preferences.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The chlorine atoms on the pyrimidine ring and the overall molecular structure have a similar polarity to these solvents, leading to strong van der Waals interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | THF is an excellent solvent for moderately polar compounds. The ether oxygen can act as a hydrogen bond acceptor, interacting favorably with the compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These polar aprotic solvents effectively solvate the ester and pyrimidine moieties of the molecule. |

| Esters | Ethyl Acetate | High | The compound's own ester group makes it structurally compatible with ester solvents, leading to favorable dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can engage in hydrogen bonding with the compound's four acceptor sites. The ethyl analog is known to be soluble in methanol. Solubility may decrease slightly with increasing alcohol chain length (e.g., higher in methanol than in isopropanol). |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The aromatic pyrimidine core can participate in π-stacking interactions with aromatic solvents, though the polar ester group may limit very high solubility. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | These non-polar solvents lack the ability to effectively solvate the polar regions of the molecule (ester, pyrimidine nitrogens), leading to poor compatibility. |

Gold-Standard Experimental Protocols

Theoretical predictions must be confirmed by empirical data. The following protocols describe robust, self-validating methods for determining solubility.

Protocol 1: Equilibrium Shake-Flask Solubility in Aqueous Buffer (OECD 105)

This method determines the thermodynamic equilibrium solubility, which is the gold standard for regulatory and formulation purposes.

Causality Behind Choices:

-

Buffer Usage: Using a buffer (e.g., pH 7.4 phosphate-buffered saline) is critical to control the ionization state of the compound and mimic physiological conditions.

-

Equilibration Time: A 24-48 hour agitation period is necessary to ensure the system reaches true thermodynamic equilibrium, avoiding the reporting of artificially high kinetic solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is essential for reproducibility.

-

Filtration: A low-binding syringe filter (e.g., 0.22 µm PVDF) is used to remove undissolved solid particles, ensuring that only the solubilized compound is measured.

Step-by-Step Methodology:

-

Add an excess amount of this compound to a glass vial (e.g., 5-10 mg).

-

Add a known volume of the desired aqueous buffer (e.g., 1 mL).

-

Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C).

-

Agitate for at least 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

Allow the suspension to settle for 30 minutes.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm chemical-resistant syringe filter into a clean analysis vial.

-

Dilute the filtrate with a suitable solvent (e.g., acetonitrile) to bring the concentration within the quantifiable range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Protocol 2: Analytical Quantification by HPLC-UV

A reliable analytical method is the backbone of any solubility study. High-Performance Liquid Chromatography with UV detection is a standard and robust choice for chromophore-containing molecules like this pyrimidine derivative.

Self-Validating System: This protocol is inherently self-validating through the generation of a calibration curve. The linearity of this curve (typically requiring an R² > 0.999) confirms that the detector response is proportional to the concentration over the desired range, ensuring trustworthy quantification.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

-

Calibration Curve: Perform a serial dilution of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the solubility samples.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at ~254 nm (or λmax determined by UV scan)

-

Column Temperature: 30°C

-

-

Analysis: Inject the calibration standards in order of increasing concentration to build the calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples from the solubility experiment.

-

Calculation: Determine the concentration of the diluted sample by interpolating its peak area from the linear regression of the calibration curve.

-

Multiply this concentration by the dilution factor used in Protocol 1 (Step 8) to obtain the final solubility value.

Caption: HPLC-UV method for quantification and solubility determination.

Conclusion and Practical Implications

The solubility profile of this compound is characterized by a pronounced lipophilic nature (logP ~2.8), resulting in low intrinsic aqueous solubility but high solubility in a wide range of common aprotic and halogenated organic solvents such as DCM, THF, and Ethyl Acetate. Moderate solubility is achievable in polar protic solvents like methanol and ethanol.

For the Synthetic Chemist:

-

Solvents like THF, DCM, or Toluene are excellent choices for conducting reactions involving this intermediate.

-

Purification by crystallization could be effectively achieved by using a solvent/anti-solvent system, such as dissolving the crude product in a minimal amount of DCM or Ethyl Acetate and precipitating it with the addition of a non-polar anti-solvent like hexanes.

For the Pharmaceutical Development Scientist:

-

The low aqueous solubility presents a significant hurdle for developing simple aqueous formulations.

-

Solubilization techniques such as co-solvents, amorphous solid dispersions, or lipid-based formulations would likely be necessary if this compound were to be advanced as a potential API.

This guide provides the foundational knowledge and actionable protocols necessary for any scientist to confidently and accurately work with this compound, enabling more efficient research and development.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2,4-Dichloropyrimidine: Comprehensive Overview and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety Source: Srini Chem URL: [Link]

-

Title: 2,4-Dichloropyrimidine - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave online URL: [Link]

-

Title: Analytical methods for the determination of pharmaceuticals in aqueous environmental samples Source: St. John's University and the College of St. Benedict URL: [Link]

-

Title: Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake Source: CONICET Digital URL: [Link]

-

Title: Ethyl 2,4-dichloropyrimidine-5-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate Source: lookchem URL: [Link]

-

Title: ethyl 2,4-dichloropyrimidine-5-carboxylate CAS#: 51940-64-8 Source: ChemWhat URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. srinichem.com [srinichem.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8H8Cl2N2O2 | CID 57593543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemwhat.com [chemwhat.com]

A Guide to the Spectral Analysis of Isopropyl 2,4-dichloropyrimidine-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2,4-Dichloropyrimidine-5-carboxylates

2,4-Dichloropyrimidine-5-carboxylates are versatile building blocks in medicinal chemistry and materials science. The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring serve as reactive sites for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The carboxylate at the 5-position provides a handle for further derivatization, making these compounds valuable precursors for the synthesis of targeted therapeutic agents and functional materials. Isopropyl 2,4-dichloropyrimidine-5-carboxylate, in particular, is an important intermediate in the development of novel pharmaceuticals and agrochemicals.

Synthesis and Experimental Context

To understand the spectral data, it is crucial to consider the synthetic route, as impurities or side products from the synthesis can influence the interpretation of the spectra. A common method for the preparation of similar esters, such as Ethyl 2,4-dichloropyrimidine-5-carboxylate, involves the reaction of the corresponding carboxylic acid with an alcohol in the presence of a coupling agent or via an acid-catalyzed esterification.

A representative synthesis for the ethyl ester is described in European Patent EP 1 054 004 A1, where Ethyl 2,4-dichloropyrimidine-5-carboxylate was prepared by reacting 2,4-dichloropyrimidine-5-carboxylic acid with ethanol.[1] A similar approach would be employed for the synthesis of the isopropyl ester, using isopropanol instead of ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known data for its ethyl analog and fundamental NMR principles.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | Singlet | 1H | H-6 (pyrimidine) | The proton on the pyrimidine ring is in a highly deshielded environment due to the two electron-withdrawing nitrogen atoms and the adjacent carbonyl group. |

| ~5.2 | Septet | 1H | CH (isopropyl) | The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet. Its chemical shift is downfield due to the adjacent oxygen atom. |

| ~1.4 | Doublet | 6H | CH₃ (isopropyl) | The six methyl protons of the isopropyl group are equivalent and are coupled to the methine proton, resulting in a doublet. |

Diagram 1: Molecular Structure and ¹H NMR Assignments

Caption: Structure with key proton assignments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~160 | C-2 (pyrimidine) | Carbon attached to two nitrogen atoms and a chlorine atom. |

| ~158 | C-4 (pyrimidine) | Carbon attached to a nitrogen and a chlorine atom. |

| ~155 | C-6 (pyrimidine) | Aromatic carbon adjacent to a nitrogen atom. |

| ~118 | C-5 (pyrimidine) | Carbon attached to the carboxylate group. |

| ~71 | CH (isopropyl) | The methine carbon of the isopropyl group is deshielded by the adjacent oxygen atom. |

| ~22 | CH₃ (isopropyl) | The two equivalent methyl carbons of the isopropyl group. |

Diagram 2: Molecular Structure and ¹³C NMR Assignments

Caption: Structure with key carbon assignments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The molecular weight of this compound (C₈H₈Cl₂N₂O₂) is 235.07 g/mol .[2]

Predicted Mass Spectrum and Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 234 and 236, with an intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.

Key predicted fragmentation pathways include:

-

Loss of the isopropyl group: A significant fragment would be observed at m/z 191/193, corresponding to the loss of the C₃H₇ radical.

-

Loss of isopropoxy radical: A fragment at m/z 177/179 would result from the loss of the isopropoxy radical (•OCH(CH₃)₂).

-

Loss of CO₂ from the ester: Subsequent loss of CO₂ from the ester-containing fragments.

-

Cleavage of the pyrimidine ring: Fragmentation of the heterocyclic ring can lead to various smaller charged species.

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway

Sources

A Comprehensive Technical Guide to the Safe Handling of Isopropyl 2,4-Dichloropyrimidine-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety protocols and handling procedures for Isopropyl 2,4-dichloropyrimidine-5-carboxylate (CAS No. 69312-43-2). As a highly reactive halogenated heterocyclic compound, its utility as a building block in pharmaceutical and agrochemical synthesis is significant.[1][2] This potential, however, necessitates a robust understanding of its chemical nature to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on why specific handling practices are imperative.

Compound Profile and Intrinsic Hazards

This compound is a solid, white to off-white crystalline substance.[3] A comprehensive understanding of its chemical and physical properties is the foundation of a reliable safety protocol.

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂N₂O₂ | [3][4] |

| Molecular Weight | 235.07 g/mol | [4][5] |

| Appearance | Solid | [3] |

| Purity | ≥ 98% | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |

The primary hazards associated with this compound, and its close structural analogs like Ethyl 2,4-dichloropyrimidine-5-carboxylate, stem from its reactive nature and potential physiological effects upon exposure.[6]

Hazard Identification:

-

Serious Eye Irritation (H319): Causes serious eye irritation.[6][7]

-

Respiratory Irritation (H335): May cause respiratory irritation.[6]

These classifications are not merely labels but are indicative of the compound's ability to react with biological tissues. The electrophilic nature of the pyrimidine ring, enhanced by the two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack by amino and sulfhydryl groups in proteins and other biological macromolecules. This reactivity is the underlying cause of the observed irritation.

The Logic of Safe Handling: A Proactive Approach

A self-validating safety system is one where the procedures inherently minimize risk at every step. This requires not just following rules, but understanding the chemical principles that inform them.

Engineering Controls: The First Line of Defense

The primary directive is to minimize direct exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] This is crucial to prevent the inhalation of any fine dust particles or potential vapors, directly addressing the H335 respiratory hazard.

Experimental Workflow: Weighing and Dispensing

Caption: Workflow for weighing this compound.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be deliberate and based on the specific hazards of the compound.

-

Hand Protection: Wear protective gloves.[6] Given the compound's reactivity, nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[6]

-

Eye and Face Protection: Goggles or a face shield are mandatory to protect against accidental splashes or dust dispersion.[6]

-

Skin and Body Protection: A lab coat or long-sleeved clothing is essential to prevent skin contact.[6]

The causality here is direct: this compound is a skin and eye irritant.[7] Therefore, a physical barrier is the most effective means of preventing contact and subsequent irritation.

Chemical Reactivity and Storage Considerations

The stability of this compound is contingent on its storage conditions. As a reactive halogenated heterocycle, improper storage can lead to degradation and the formation of hazardous byproducts.

Stability and Decomposition

The compound is generally stable under normal conditions.[6] However, exposure to excess heat should be avoided.[6] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[6] The generation of HCl upon decomposition underscores the importance of avoiding high temperatures and ensuring adequate ventilation.

Incompatible Materials

While specific incompatibility data for the isopropyl ester is limited, general principles for dichloropyrimidines apply. Strong oxidizing agents and strong acids are generally considered incompatible.[7] The rationale is that these substances can catalyze decomposition or participate in vigorous, exothermic reactions.

Storage Protocol

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][9]

-

Atmosphere: For long-term storage, an inert atmosphere is recommended, and the compound should be stored in a freezer at temperatures under -20°C.[5] This minimizes degradation from atmospheric moisture and slows down any potential decomposition pathways.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[7][10] It is also prudent to store it separately from flammable materials.[10][11]

Logical Relationship: Storage and Stability

Caption: The relationship between storage conditions and compound stability.

Emergency Procedures: A Validated Response Plan

In the event of an accidental release or exposure, a pre-defined and understood emergency plan is critical for minimizing harm.

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[6]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Spill and Leak Containment

For small spills, the following protocol should be followed:

-

Ensure Personal Protection: Don appropriate PPE, including gloves, eye protection, and a lab coat.[12]

-

Containment: Prevent further dispersion of the solid material.[8]

-

Cleanup: Sweep up the material and shovel it into a suitable, labeled container for disposal. Avoid generating dust.[6][8]

-

Decontamination: After the bulk of the material has been removed, decontaminate the area. While specific decontamination procedures for this compound are not widely published, a general approach for reactive halogenated compounds can be adopted. This involves wiping the area with a suitable solvent (e.g., ethanol) to remove residual traces, followed by a wash with soap and water.[13] For spills involving other reactive compounds, a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate is sometimes recommended, but compatibility with the spilled compound and the surface should be verified.[12][14]

Conclusion